N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide

Catalog No.
S8147793
CAS No.
M.F
C11H12BrNO
M. Wt
254.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide

Product Name

N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide

IUPAC Name

N-[1-(3-bromophenyl)ethyl]prop-2-enamide

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

InChI

InChI=1S/C11H12BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h3-8H,1H2,2H3,(H,13,14)

InChI Key

VUENMFMMOOFBDX-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)C=C

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)C=C

N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide is an organic compound characterized by the presence of an acrylamide functional group linked to a bromo-substituted phenyl ethyl moiety. It has the molecular formula C11H12BrNC_{11}H_{12}BrN and is recognized for its unique structural features that confer specific chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry and materials science due to its reactivity and ability to form polymers.

, including:

  • Oxidation: The bromo-substituted phenyl group can be oxidized to yield 3-bromophenol using oxidizing agents like potassium permanganate or chromyl chloride.
  • Reduction: The acrylamide group can be reduced to form N-[1-(3-Bromo-phenyl)-ethyl]-amine, typically using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups, depending on the nucleophile used (e.g., sodium hydroxide or amines) .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂)
  • Substitution Nucleophiles: Sodium hydroxide (NaOH), amines

N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide exhibits significant biological activity, particularly in the realm of enzyme inhibition. It can act as a probe in biological assays, potentially binding to active sites of enzymes and inhibiting their function. This property makes it valuable for research into enzyme kinetics and inhibition mechanisms. Additionally, studies suggest that compounds with acrylamide moieties have been implicated in various biological pathways, including cancer research .

The synthesis of N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide typically involves several key steps:

  • Bromination of Benzene: Starting with benzene, bromination produces 3-bromobenzene.
  • Friedel-Crafts Alkylation: The 3-bromobenzene is then subjected to Friedel-Crafts alkylation with ethyl chloride in the presence of aluminum chloride, yielding 1-(3-bromophenyl)ethylbenzene.
  • Acrylamide Formation: The resulting compound is reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide .

In industrial settings, continuous flow reactors and optimized conditions are employed to enhance yield and purity while adhering to green chemistry principles.

N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide has diverse applications:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in studies focusing on enzyme inhibition and cellular assays.
  • Industry: Employed in producing polymers with tailored properties for specific applications .

The interaction studies surrounding N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide focus on its ability to bind with various biological targets. Its mechanism of action often involves competitive inhibition where it binds to the active site of enzymes, thereby blocking substrate access. Understanding these interactions is crucial for developing new therapeutic agents targeting specific pathways implicated in diseases such as cancer.

Several compounds share structural similarities with N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide, highlighting its unique features:

Compound NameStructural DifferencesUnique Features
N-[1-(4-Bromo-phenyl)-ethyl]-acrylamideBromo group at para positionDifferent reactivity profile due to positional variation
N-[1-(3-Chloro-phenyl)-ethyl]-acrylamideChlorine atom instead of brominePotentially different biological activity
N-[1-(3-Bromo-phenyl)-propyl]-acrylamidePropyl group instead of ethylAlters steric hindrance and solubility characteristics

Uniqueness

The positioning of the bromo group on the phenyl ring significantly influences the compound's reactivity and interactions with biological targets, distinguishing it from its analogs .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

253.01023 g/mol

Monoisotopic Mass

253.01023 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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